N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-23-16-15-22(20-9-5-6-10-21(20)23)25-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZSQGXGVMWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene, which is then subjected to a series of reactions to introduce the biphenyl and carboxamide groups. The key steps include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-methoxynaphthalen-1-amine.
Coupling Reaction: The amine is then coupled with 4-bromobiphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Amidation: The resulting product undergoes amidation with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential application in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-methoxynaphthalene-1-yl derivatives: Compounds like 4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-amine share structural similarities but differ in functional groups.
Phenanthroimidazole derivatives: Compounds such as 4,4′-bis(4-methoxynaphthalen-1-yl)-1H-phenanthro[9,10]imidazole-2-yl)-1,1′-biphenyl (MeONPIP) have similar applications in OLEDs.
Uniqueness
N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its specific combination of naphthalene, biphenyl, and carboxamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.
Biological Activity
N-(4-Methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.35 g/mol. The structure consists of a naphthalene moiety substituted with a methoxy group and a biphenyl group linked through a carboxamide functional group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Modulation of Signaling Pathways : It has been observed that the compound affects critical signaling pathways associated with cancer progression, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound in cancer treatment:
- Zhang et al. (2023) : This study focused on the synthesis and evaluation of various derivatives related to this compound. The results indicated that derivatives exhibited significant cytotoxicity against liver cancer cells (HEPG2), with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Arafa et al. (2023) : This research assessed the compound's effect on melanoma cells (MDA-MB-435). The findings suggested that treatment led to a marked decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays.
- ResearchGate Study (2023) : The study reported on the synthesis and biological evaluation of similar compounds, revealing promising anticancer activities against breast cancer cell lines (MCF7), reinforcing the potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves coupling a biphenyl-4-carboxylic acid derivative with a 4-methoxynaphthalen-1-amine moiety. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt in DMF to form an active ester intermediate.
- Amide bond formation : React the activated acid with 4-methoxynaphthalen-1-amine under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields >75% purity . Note: Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm structure using H NMR (e.g., biphenyl protons at δ 7.50–7.95 ppm, methoxy singlet at δ 3.85 ppm) .
Q. How is the compound characterized for structural validation?
- Spectroscopy : H/C NMR (CDCl₃ or DMSO-d₆) to confirm connectivity and functional groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 394.18 for C₂₇H₂₁NO₂) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., from EtOH) and analyze unit cell parameters (e.g., monoclinic P2₁/c space group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
- Purity differences : Use HPLC (>95% purity) and quantify impurities via LC-MS .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate pharmacophore contributions .
Q. How does the 4-methoxy-naphthalene moiety influence receptor binding?
Computational and experimental approaches include:
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., TRP channels). The methoxy group may form hydrogen bonds with Thr674 or hydrophobic contacts with Phe684 .
- SAR analysis : Synthesize analogs lacking the methoxy group and compare binding affinities (e.g., ΔpIC₅₀ = 1.2 for TRPA1 inhibition) .
- Fluorescence quenching : Titrate with BSA to assess protein-ligand interactions (Kd ~10⁻⁶ M) .
Q. What methodologies optimize industrial-scale synthesis while maintaining academic-grade purity?
- Continuous flow chemistry : Use microreactors to enhance mixing and reduce reaction time (residence time <30 min at 100°C) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling (yield ~85%, E-factor <15) .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate pH adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
